molecular formula C22H22N2O5 B244498 N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide

N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide

Katalognummer B244498
Molekulargewicht: 394.4 g/mol
InChI-Schlüssel: WAPQAVPWNHUFHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was initially developed as a vascular disrupting agent (VDA), which means that it targets and destroys the blood vessels that supply tumors. However, recent research has shown that DMXAA may have other mechanisms of action that make it a promising candidate for cancer therapy.

Wirkmechanismus

DMXAA works by targeting the blood vessels that supply tumors. It activates a protein called STING (stimulator of interferon genes), which triggers the production of interferons and other immune system molecules. These molecules then target the blood vessels that supply tumors, leading to their destruction. DMXAA has also been shown to activate other immune system cells, such as dendritic cells and T cells, which can further enhance its anti-tumor activity.
Biochemical and Physiological Effects:
DMXAA has been shown to have a variety of biochemical and physiological effects. It activates the immune system by triggering the production of interferons and other immune system molecules. It also targets the blood vessels that supply tumors, leading to their destruction. DMXAA has been shown to have anti-tumor activity in a variety of cancer types, and it may also enhance the activity of other cancer therapies.

Vorteile Und Einschränkungen Für Laborexperimente

DMXAA has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also limitations to using DMXAA in lab experiments. It has a short half-life, which means that it must be administered frequently to maintain therapeutic levels. It also has poor solubility in water, which can make it difficult to administer.

Zukünftige Richtungen

There are several future directions for DMXAA research. One area of interest is in combination therapy with other cancer treatments, such as chemotherapy or immunotherapy. DMXAA may enhance the activity of these treatments and improve patient outcomes. Another area of interest is in developing more stable and soluble forms of DMXAA, which could improve its effectiveness and ease of administration. Finally, there is interest in developing new N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamides that target different aspects of tumor blood vessels, which could further enhance the anti-tumor activity of DMXAA.

Synthesemethoden

DMXAA is synthesized through a multistep process that involves the reaction of various chemical intermediates. The most common method of synthesis involves the reaction of 3,4-dimethylphenol with acetic anhydride to form 3,4-dimethylphenyl acetate. This intermediate is then reacted with 4-methoxyaniline to form 3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-methoxyaniline. Finally, this intermediate is reacted with furfurylamine to form DMXAA.

Wissenschaftliche Forschungsanwendungen

DMXAA has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer types, including lung, breast, and colon cancer. DMXAA works by disrupting the blood vessels that supply tumors, which leads to tumor cell death. However, recent research has shown that DMXAA may have other mechanisms of action that make it a promising candidate for cancer therapy.

Eigenschaften

Molekularformel

C22H22N2O5

Molekulargewicht

394.4 g/mol

IUPAC-Name

N-[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]-4-methoxyphenyl]furan-2-carboxamide

InChI

InChI=1S/C22H22N2O5/c1-14-6-8-17(11-15(14)2)29-13-21(25)24-18-12-16(7-9-19(18)27-3)23-22(26)20-5-4-10-28-20/h4-12H,13H2,1-3H3,(H,23,26)(H,24,25)

InChI-Schlüssel

WAPQAVPWNHUFHY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC)C

Kanonische SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.